2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride 2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1134748-40-5
VCID: VC8049254
InChI: InChI=1S/C8H10N2O2.2ClH/c9-5-1-2-6-8(7(5)10)12-4-3-11-6;;/h1-2H,3-4,9-10H2;2*1H
SMILES: C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.1 g/mol

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride

CAS No.: 1134748-40-5

Cat. No.: VC8049254

Molecular Formula: C8H12Cl2N2O2

Molecular Weight: 239.1 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride - 1134748-40-5

Specification

CAS No. 1134748-40-5
Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1 g/mol
IUPAC Name 2,3-dihydro-1,4-benzodioxine-5,6-diamine;dihydrochloride
Standard InChI InChI=1S/C8H10N2O2.2ClH/c9-5-1-2-6-8(7(5)10)12-4-3-11-6;;/h1-2H,3-4,9-10H2;2*1H
Standard InChI Key FHMMWSNRPLHJKK-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl
Canonical SMILES C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 2,3-dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride is C₈H₁₂Cl₂N₂O₂, derived from its parent compound, 1,2-diamino-4,5-ethylenedioxybenzene (CID 133794), through protonation with hydrochloric acid . Systematic IUPAC nomenclature designates it as 2,3-dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride, reflecting the positions of amine groups on the benzodioxane backbone .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Registry Number73448-02-9
IUPAC Name2,3-dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride
SMILESC1COC2=C(O1)C=C(C(=C2)N)N.Cl.Cl
InChIKeyXXHGNNYLGJCVEG-UHFFFAOYSA-N

Structural Elucidation

The compound features a bicyclic structure where a benzene ring is fused to a 1,4-dioxane ring. The amine groups at positions 5 and 6 (equivalent to positions 6 and 7 in IUPAC numbering) are protonated, forming a stable dihydrochloride salt. X-ray crystallography of analogous benzodioxane derivatives reveals a planar benzene ring and a puckered dioxane ring, with bond lengths of ~1.41 Å for C-O and ~1.39 Å for C-N .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves the hydrochlorination of 1,2-diamino-4,5-ethylenedioxybenzene. A patent (CN105801556A) outlines a method for related benzodioxane carboxylic acids, suggesting that similar strategies—such as nitration followed by reduction—could be adapted for diamine synthesis .

Proposed Pathway:

  • Nitration: 1,4-Benzodioxane is nitrated to introduce nitro groups at positions 5 and 6.

  • Reduction: Catalytic hydrogenation converts nitro groups to amines.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride .

Table 2: Reaction Conditions

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0–5°C72%
ReductionH₂, Pd/C, ethanol, 50°C85%
Salt FormationHCl (aq), reflux95%

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white crystalline solid with a melting point of 248–250°C (decomposition). It exhibits high solubility in polar solvents like water (≥50 mg/mL at 25°C) and methanol but is insoluble in nonpolar solvents .

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point248–250°C (dec.)DSC
LogP (Partition)-1.2 ± 0.3Calculated (PubChem)
pKa (Amine)4.9, 6.7Potentiometric titration

Applications and Industrial Relevance

Pharmaceutical Intermediate

The diamine structure positions this compound as a precursor to heterocyclic drugs. For example, it can undergo condensation with ketones to form imidazoline derivatives, which exhibit antihypertensive and anti-inflammatory activities .

Polymer Chemistry

The amine groups enable participation in polycondensation reactions, yielding thermally stable polybenzoxazines. These polymers demonstrate applications in coatings and electronic encapsulation .

PrecautionGuideline
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
VentilationUse fume hood to avoid aerosol inhalation
StorageCool, dry place in airtight container

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